4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H30ClNO . It has a molecular weight of 275.86 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H30ClNO . The InChI code for this compound is 1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Recent research has focused on the synthesis of related piperidine derivatives, utilizing various organic reactions. For instance, studies have reported on the synthesis of compounds through reactions like Knoevenagel condensation, which involves catalytic amounts of piperidine (Kumar et al., 2016), and other methodologies that include the use of piperidine for the synthesis of Schiff and Mannich bases of isatin derivatives (Bekircan & Bektaş, 2008).
- Molecular Structure: The crystal and molecular structures of piperidine derivatives are a subject of investigation to understand their conformation and potential interactions. For example, the structure of 4-piperidinecarboxylic acid hydrochloride was characterized using X-ray diffraction (Szafran, Komasa, & Bartoszak-Adamska, 2007), highlighting the importance of such analyses in understanding the properties of these compounds.
Biological Applications
- Anticancer Potential: Some studies have focused on the synthesis of piperidine derivatives and evaluating their anticancer activities. For instance, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents have been reported (Rehman et al., 2018), indicating the potential of piperidine derivatives in cancer therapy.
- Antimicrobial Activities: The synthesis and evaluation of new piperidine compounds for antimicrobial activity have also been explored. This includes the development of novel compounds with potential microbial inhibition capabilities (Ovonramwen, Owolabi, & Oviawe, 2019), suggesting the utility of these derivatives in combating microbial infections.
Future Directions
Properties
IUPAC Name |
4-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO.ClH/c1-2-4-14(5-3-1)8-12-17-13-9-15-6-10-16-11-7-15;/h14-16H,1-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBILJPLMIJUQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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